

Application Note: Quantitative Analysis of 8-Methoxy-2-(3-thienyl)quinoline

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Compound of Interest

Compound Name: 8-methoxy-2-(3-thienyl)quinoline

Cat. No.: B4057787

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Introduction & Molecule Profile[1][2][3][4][5][6]

8-methoxy-2-(3-thienyl)quinoline is a synthetic heterocyclic compound belonging to the class of substituted quinolines. It is primarily investigated in pharmaceutical research as a potent Phosphodiesterase 4 (PDE4) inhibitor, with therapeutic potential in respiratory diseases such as asthma and COPD [1, 2].^{[1][2]}

The molecule features a lipophilic quinoline core substituted with a methoxy group at the C8 position and a thienyl ring at the C2 position. This structural arrangement presents specific analytical challenges, including low aqueous solubility and the potential for peak tailing due to the basic nitrogen atom interacting with silanol groups on chromatographic columns.

Physicochemical Profile

Property	Characteristic	Analytical Implication
Molecular Formula	C ₁₄ H ₁₁ NOS	Parent Ion [M+H] ⁺ ≈ 242.06 Da
Polarity	Lipophilic (LogP est. > 3.0)	Requires high organic mobile phase strength.
Basicity	Weak Base (Quinoline N, pKa ~4.9)	pH control is critical to prevent peak tailing.
Solubility	DMSO, Methanol, Acetonitrile	Diluents must match mobile phase organic ratio.
UV Absorption	λ _{max} ~254 nm, ~315 nm	Dual-wavelength monitoring recommended.

Method A: HPLC-UV (QC & Formulation Analysis)

Scope: Routine purity checks, stability testing, and quantification in pharmaceutical formulations (non-biological).

Chromatographic Conditions

- System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm) or equivalent end-capped C18.
 - Rationale: "Eclipse" or highly end-capped columns shield residual silanols, essential for basic quinolines to ensure sharp peak shapes [3].
- Mobile Phase A: 20 mM Ammonium Acetate (pH 6.8).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[3][4]
- Column Temp: 35°C.
- Detection: 254 nm (primary), 315 nm (secondary for specificity).

Gradient Program

Time (min)	% Mobile Phase B	Rationale
0.0	30	Initial equilibration.
10.0	90	Elute highly lipophilic parent.
12.0	90	Wash column of impurities.
12.1	30	Return to initial conditions.
15.0	30	Re-equilibration.

Sample Preparation (Formulation)

- Stock Solution: Dissolve 10 mg of reference standard in 10 mL DMSO (1 mg/mL).
- Working Standard: Dilute Stock 1:100 with Mobile Phase B to yield 10 µg/mL.
- Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind lipophilic compounds).

Method B: LC-MS/MS (Bioanalysis in Plasma)

Scope: Pharmacokinetic (PK) studies requiring high sensitivity (ng/mL range) in plasma or tissue homogenates.

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions (Predicted & Optimized):

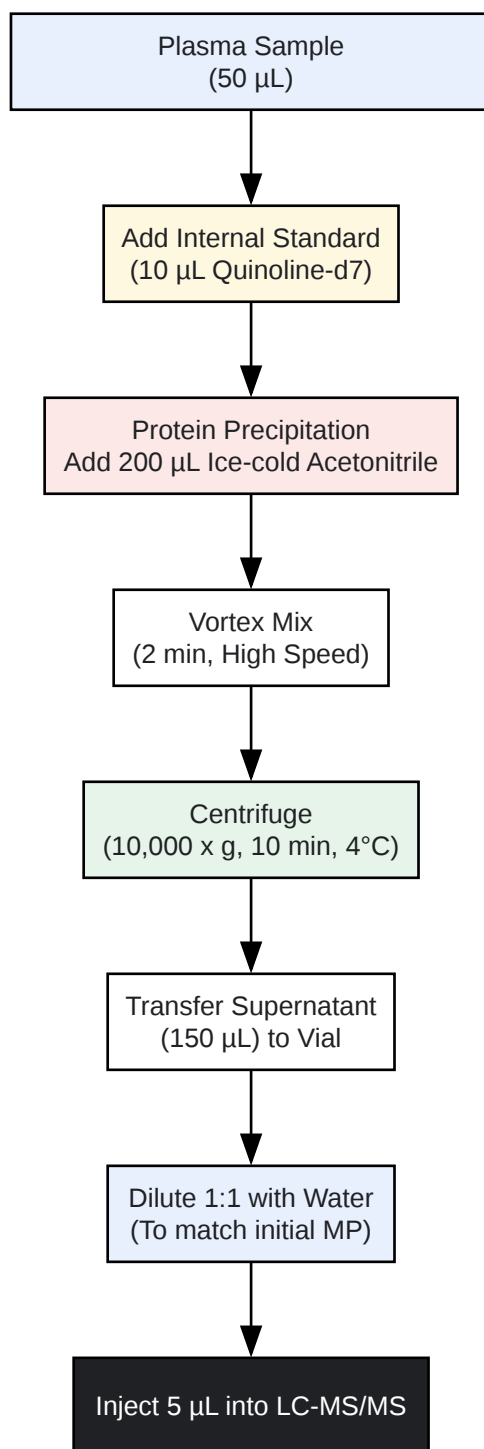
Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
Target	242.1	227.1	25	Quantifier (Loss of -CH ₃)
Target	242.1	199.1	35	Qualifier (Loss of -CO from ring)

| IS (Quinoline-d7) | 137.1 | 109.1 | 30 | Internal Standard |

Note: The primary fragmentation of 8-methoxyquinolines typically involves the loss of the methyl radical from the methoxy group [4].

Bioanalytical Workflow (Protein Precipitation)

This protocol uses a "crash" method to maximize recovery of the lipophilic analyte.



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Figure 1: Protein precipitation workflow optimized for lipophilic quinoline recovery.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity, the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines [5].

System Suitability Criteria

Before every run, inject the System Suitability Standard (SST) 5 times.

- Retention Time %RSD: < 2.0%
- Peak Area %RSD: < 5.0% (for LC-MS/MS), < 2.0% (for HPLC-UV)
- Tailing Factor: 0.8 – 1.5 (Critical for quinolines; if >1.5, replace column or adjust pH).

Linearity & Range

- Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
- Weighting: $1/x^2$ (Required to normalize variance at the lower end of the curve).
- Acceptance: $r^2 > 0.99$; All standards must be within $\pm 15\%$ of nominal ($\pm 20\%$ for LLOQ).

Troubleshooting Guide (Expert Insights)

- Issue: Peak Tailing.
 - Cause: Interaction between the basic quinoline nitrogen and acidic silanols on the silica support.
 - Fix: Increase buffer concentration (up to 50 mM) or switch to a high-pH stable column (e.g., Waters XBridge C18) and run at pH 9.5. Quinolines are non-ionized at high pH, improving peak shape.
- Issue: Low Recovery.
 - Cause: Analyte binding to plasticware.
 - Fix: Use low-binding polypropylene tubes or glass inserts. Ensure the final injection solvent contains at least 30% organic to prevent precipitation.

References

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